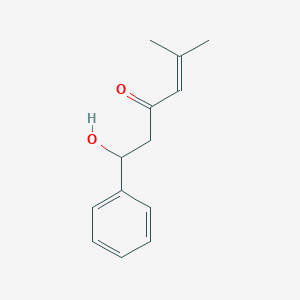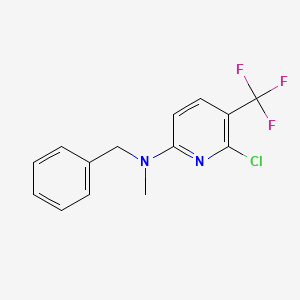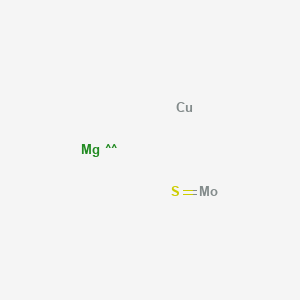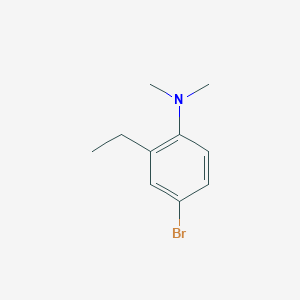![molecular formula C12H18O4 B14243485 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one CAS No. 189824-44-0](/img/structure/B14243485.png)
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14,15-Trioxadispiro[5152]pentadecan-3-one is a complex organic compound with the molecular formula C12H20O3 It is characterized by its unique spiro structure, which includes three oxygen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one typically involves multi-step organic reactions. One common method includes the formation of the spiro structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure higher yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7,14,15-Trioxadispiro[5.1.5.2]pentadecane: Similar in structure but lacks the ketone group.
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.5.2]pentadecane: Contains sulfur and nitrogen atoms, making it chemically distinct.
2,7,10-Trioxadispiro[2,2,4,2]dodecane: A smaller spiro compound with a different ring structure.
Uniqueness
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one is unique due to its specific spiro structure and the presence of a ketone group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
189824-44-0 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7,14,15-trioxadispiro[5.1.58.26]pentadecan-11-one |
InChI |
InChI=1S/C12H18O4/c13-10-4-8-12(9-5-10)14-11(15-16-12)6-2-1-3-7-11/h1-9H2 |
InChI Key |
GEWIRNPCVKWKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3(CCC(=O)CC3)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)





![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

